molecular formula C17H22N2O4S B2655816 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide CAS No. 2034392-05-5

2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2655816
CAS No.: 2034392-05-5
M. Wt: 350.43
InChI Key: AHEGHDXOCDJBCR-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dioxopyrrolidinyl moiety.

Scientific Research Applications

2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of neurology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.

    Coupling with Ethoxyethylamine: The benzylsulfanyl chloride is then reacted with 2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxopyrrolidinyl moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the dioxopyrrolidinyl moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially modulating biochemical pathways involved in neurological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is unique due to its combination of a benzylsulfanyl group and a dioxopyrrolidinyl moiety, which may confer distinct biochemical properties and potential therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-15(13-24-12-14-4-2-1-3-5-14)18-8-10-23-11-9-19-16(21)6-7-17(19)22/h1-5H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEGHDXOCDJBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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